molecular formula C11H19NaO2 B7821097 sodium;undec-10-enoate

sodium;undec-10-enoate

Cat. No.: B7821097
M. Wt: 206.26 g/mol
InChI Key: DKYPZNSPQXLRRQ-UHFFFAOYSA-M
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Description

Sodium undec-10-enoate, also known as sodium undecylenate, is a sodium salt of undec-10-enoic acid. It is an anionic surfactant with the molecular formula C11H19NaO2. This compound is known for its antimicrobial properties and is commonly used in personal care products, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium undec-10-enoate can be synthesized through the neutralization of undec-10-enoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C11H20O2+NaOHC11H19NaO2+H2O\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{19}\text{NaO}_2 + \text{H}_2\text{O} C11​H20​O2​+NaOH→C11​H19​NaO2​+H2​O

Industrial Production Methods

In industrial settings, sodium undec-10-enoate is produced by the saponification of castor oil, which contains undec-10-enoic acid. The process involves heating castor oil with sodium hydroxide, followed by purification steps to isolate the sodium undec-10-enoate .

Chemical Reactions Analysis

Types of Reactions

Sodium undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include halides and amines.

Major Products

Scientific Research Applications

Sodium undec-10-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in topical antifungal treatments.

    Industry: Utilized in the production of lubricants, coatings, and personal care products.

Mechanism of Action

The antimicrobial activity of sodium undec-10-enoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    Sodium laurate: Another anionic surfactant with similar antimicrobial properties.

    Sodium oleate: A sodium salt of oleic acid, used in similar applications but with different fatty acid chain lengths.

    Sodium palmitate: A sodium salt of palmitic acid, commonly used in soap production.

Uniqueness

Sodium undec-10-enoate is unique due to its unsaturated carbon chain, which imparts distinct chemical reactivity and antimicrobial properties compared to its saturated counterparts .

Properties

IUPAC Name

sodium;undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPZNSPQXLRRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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